![molecular formula C13H15N3O2 B7559586 N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide, also known as CAY10505, is a pyrazole derivative that has gained attention in the scientific community due to its potential use as a research tool. This compound is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Mécanisme D'action
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide inhibits COX-2 activity by binding to the enzyme's active site and blocking the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of inflammatory prostaglandins, which are involved in the development of various diseases such as arthritis, cancer, and neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and protect against oxidative stress. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide in lab experiments is its selectivity for COX-2 inhibition. This allows researchers to study the specific role of COX-2 in various biological processes without affecting the activity of the constitutive COX-1 isoform. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the use of N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide in scientific research. One area of interest is the role of COX-2 in neuroinflammation and neurodegenerative disorders. This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and further research is needed to fully understand its potential therapeutic benefits in these conditions. Another area of interest is the use of this compound as a tool to study the role of COX-2 in cancer development and progression. This compound has been shown to inhibit the growth of several types of cancer cells, and further research is needed to determine its potential as a cancer therapy.
Méthodes De Synthèse
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-hydroxybenzaldehyde with 2,3-dimethylpyrazole and subsequent reaction with chloroacetyl chloride. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield the final product.
Applications De Recherche Scientifique
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide has been used extensively in scientific research as a tool to study the role of COX-2 in various biological processes. It has been shown to inhibit COX-2 activity selectively, without affecting the activity of the constitutive COX-1 isoform. This makes it a useful tool for studying the specific role of COX-2 in various physiological and pathological processes.
Propriétés
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(9-10-3-5-11(17)6-4-10)13(18)12-7-8-14-16(12)2/h3-8,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZMCLTVCAAFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(C)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
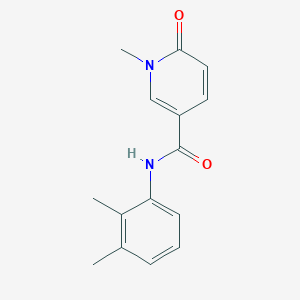
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)
![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

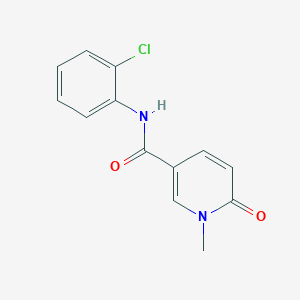
![2-[Cyclopropyl(thiophen-2-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7559542.png)
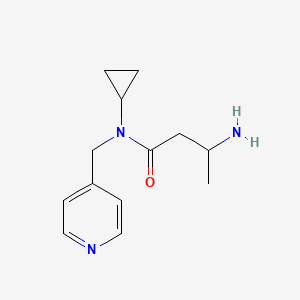
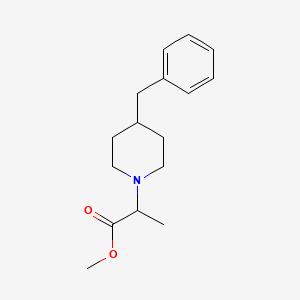
![1-[4-(3-Hydroxybenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7559570.png)
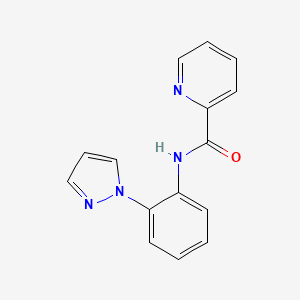
![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)